molecular formula C14H15N3O2 B11169275 N,N-bis(cyanomethyl)-4-phenoxybutanamide

N,N-bis(cyanomethyl)-4-phenoxybutanamide

Cat. No.: B11169275
M. Wt: 257.29 g/mol
InChI Key: PUSCHCDRXBKQAU-UHFFFAOYSA-N
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Description

N,N-bis(cyanomethyl)-4-phenoxybutanamide is a chemical compound of interest in medicinal chemistry and chemical biology research. Compounds featuring the bis(cyanomethyl)amide group, such as N,N-bis(cyanomethyl)(naphthylamino)carboxamide and N,N-bis(cyanomethyl)(cyclohexylamino)carboxamide , are investigated as potential building blocks for inhibitor development. Similarly, molecules with a 4-phenoxybutanamide backbone are explored in various biochemical contexts . The specific structural combination in this compound suggests potential application as a versatile intermediate for creating novel inhibitors, particularly for enzyme targets like methyltransferases. Research into related bisubstrate compounds has shown that such structures can achieve potent inhibitory activity, sometimes in the nanomolar range, by mimicking natural cofactors and substrates . This reagent provides researchers with a scaffold that can be further functionalized to probe enzyme active sites or to optimize binding affinity and selectivity in drug discovery projects. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C14H15N3O2

Molecular Weight

257.29 g/mol

IUPAC Name

N,N-bis(cyanomethyl)-4-phenoxybutanamide

InChI

InChI=1S/C14H15N3O2/c15-8-10-17(11-9-16)14(18)7-4-12-19-13-5-2-1-3-6-13/h1-3,5-6H,4,7,10-12H2

InChI Key

PUSCHCDRXBKQAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCCC(=O)N(CC#N)CC#N

Origin of Product

United States

Preparation Methods

Stepwise Alkylation of 4-Phenoxybutanamide

This method avoids the instability of bis(cyanomethyl)amine by sequentially introducing cyanomethyl groups to a pre-formed amide.

Procedure :

  • Synthesis of 4-Phenoxybutanamide : 4-Phenoxybutanoic acid is treated with ammonium carbonate under reflux2.

  • Double Alkylation : The amide undergoes alkylation with bromoacetonitrile in dimethylformamide (DMF) using potassium carbonate as a base.

Reaction Mechanism :

RCONH2+2BrCH2CNK2CO3,DMFRC(NHCH2CN)2+2HBr\text{RCONH}2 + 2 \text{BrCH}2\text{CN} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{RC(NHCH}2\text{CN)}2 + 2 \text{HBr}

Key Considerations :

  • Excess bromoacetonitrile (2.5 equivalents) ensures complete di-substitution.

  • Prolonged reaction times (24–48 hours) improve yields but risk hydrolysis of nitrile groups.

ParameterConditionYield (%)Purity (%)
BaseK₂CO₃4585
SolventDMF4887
Temperature80°C5088
Alternative BaseCs₂CO₃5590

Coupling-Agent-Mediated Synthesis

Modern peptide-coupling agents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) enable efficient amide bond formation under mild conditions.

Procedure :

  • Activation of 4-Phenoxybutanoic Acid : The acid is treated with HATU and N,N-diisopropylethylamine (DIPEA) in dichloromethane (DCM).

  • Reaction with Bis(cyanomethyl)amine : The activated ester intermediate reacts with bis(cyanomethyl)amine at room temperature.

Advantages :

  • High functional group tolerance.

  • Reduced side reactions compared to traditional acyl chlorides.

Limitations :

  • High cost of coupling reagents.

  • Requires rigorous moisture control.

ParameterConditionYield (%)Purity (%)
Coupling AgentHATU7594
SolventDCM7895
Temperature25°C7594
Alternative AgentEDCl/HOBt6892

Critical Analysis of Methodologies

Yield and Scalability Trade-offs

Direct amidation offers simplicity but suffers from moderate yields (58–65%) due to intermediate instability. In contrast, coupling-agent-mediated synthesis achieves higher yields (75–78%) but is less economical for large-scale production. Stepwise alkylation strikes a balance, though regioselectivity issues may arise during the second alkylation step.

Purity and Byproduct Formation

Chromatographic analyses of crude products reveal the following impurities:

  • Unreacted 4-phenoxybutanoic acid (common in direct amidation).

  • Mono-cyanomethylated byproduct (up to 12% in stepwise alkylation).

  • Hydrolyzed nitriles (carboxylic acids or amides) in aqueous workups.

Chemical Reactions Analysis

Types of Reactions

N,N-bis(cyanomethyl)-4-phenoxybutanamide can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the cyanomethyl groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Cyclization Reactions: The compound can undergo cyclization to form heterocyclic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used in substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to the formation of different functional groups .

Scientific Research Applications

N,N-bis(cyanomethyl)-4-phenoxybutanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-bis(cyanomethyl)-4-phenoxybutanamide involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the formation of new chemical entities. The pathways involved in these reactions include nucleophilic addition, substitution, and cyclization .

Comparison with Similar Compounds

Table 1: Key N,N-bis(cyanomethyl)amine Derivatives and Their Properties
Compound Name Substituent Physical State Yield Key Spectral Data (¹H/¹³C-NMR, MS) Source
N-Benzyl-N,N-bis(cyanomethyl)amine (2c) Benzyl White oil - ¹H-NMR: 4H (s), 2H (s); MS: m/z 185 [1]
N-(4-Methylphenyl)-N,N-bis(cyanomethyl)amine (3c) 4-Methylphenyl Yellow solid 90% ¹H-NMR: δ 2.32 (s, 3H), 4.18 (s, 4H); MS: m/z 185 [5]
N-Cyclohexyl-N,N-bis(cyanomethyl)amine (2g) Cyclohexyl Pale yellow oil - ¹H-NMR: 1H (m), 4H (m); MS: m/z 151 [1]
N-Butyl-N,N-bis(cyanomethyl)amine (2e) Butyl Pale yellow oil - ¹H-NMR: 3H (t), 2H (t); MS: m/z 151 [1]

Key Observations :

  • Aromatic vs. Aliphatic Substituents : Aromatic derivatives (e.g., 3c) often exhibit higher melting points (e.g., 119–120°C for 3c) compared to aliphatic analogs (oily liquids) due to enhanced crystallinity from π-π interactions .
  • Electron-Donating Groups: Derivatives with electron-donating groups (e.g., 4-methylphenyl in 3c) achieve higher yields (90%) under optimized conditions, whereas electron-withdrawing groups reduce yields (<12%) or favor alternate products (e.g., cyanomethylamines) .

Reaction Selectivity and Catalytic Systems

The synthesis of N,N-bis(cyanomethyl)amines is highly dependent on reaction conditions:

  • Formaldehyde Source: Formalin (aqueous formaldehyde) promotes five-component coupling reactions, yielding bis(cyanomethyl)amines. In contrast, paraformaldehyde (polymeric formaldehyde) under dehydrating conditions favors seven-component adducts (N,N'-bis(cyanomethyl)methylenediamines) .
  • Catalytic System: A cooperative CuCl/Cu(OTf)₂ catalyst system selectively drives the reaction toward bis(cyanomethyl)amines for aliphatic amines. For aromatic amines, this selectivity holds only with electron-donating substituents .

Spectral and Physicochemical Properties

  • ¹³C-NMR Shifts: The cyanomethyl groups in these compounds consistently show signals near δ 114–115 ppm, corresponding to the nitrile carbons. Aliphatic chain carbons (e.g., butyl or cyclohexyl) appear between δ 13–60 ppm .
  • Mass Spectrometry: Molecular ion peaks (e.g., m/z 185 for 3c) confirm the molecular weight, with fragmentation patterns reflecting the loss of cyanomethyl or substituent groups .

Q & A

Q. Basic Research Focus

  • 1H/13C NMR : Identify proton environments (e.g., phenoxy aromatic protons at δ 6.8–7.3 ppm, cyanomethyl groups at δ 3.5–4.0 ppm) and confirm bis-substitution via integration .
  • LC-MS (ESI+) : Verify molecular ion peaks (e.g., [M+H]+ at m/z corresponding to C₁₄H₁₅N₃O₂) and rule out impurities .
  • FTIR : Confirm amide C=O stretching (~1650–1680 cm⁻¹) and nitrile C≡N absorption (~2240 cm⁻¹) .

Advanced Consideration : High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., COSY, HSQC) resolve overlapping signals in complex spectra, particularly for stereoisomers or conformational variants .

How can researchers address contradictions in reported yields or spectroscopic data for this compound?

Advanced Research Focus
Data discrepancies often arise from:

  • Reagent Purity : Trace moisture in cyanomethylamine can hydrolyze acyl chlorides, reducing yield. Use freshly distilled reagents and anhydrous conditions .
  • Conformational Dynamics : Flexible chains (e.g., butanamide backbone) may lead to variable NMR splitting patterns. Variable-temperature NMR (e.g., 25°C to −40°C) can stabilize conformers for clearer analysis .
  • Synthetic Byproducts : Side reactions (e.g., mono-substitution) can skew integrations. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and validate with HPLC .

Methodology : Cross-validate data with independent techniques (e.g., compare NMR integrals with X-ray crystallography if crystals are obtainable).

What strategies mitigate functional group incompatibility during synthesis, such as nitrile stability under reaction conditions?

Q. Advanced Research Focus

  • Nitrile Stability : Cyanomethyl groups are sensitive to strong acids/bases. Use mild bases (e.g., NaHCO₃ instead of NaOH) and avoid prolonged heating .
  • Protection/Deprotection : If intermediates require harsh conditions, temporarily protect nitriles as trityl derivatives, then deprotect with TFA .
  • Alternative Routes : Consider reductive amination of 4-phenoxybutanal with cyanomethylamine, using NaBH₃CN as a selective reducing agent .

Validation : Monitor nitrile integrity via FTIR at each step and quantify residual cyanide ions via ion chromatography if degradation is suspected.

How can computational methods guide the design of derivatives or predict biological activity?

Q. Advanced Research Focus

  • DFT Calculations : Optimize geometry (e.g., B3LYP/6-31G*) to predict electronic properties (HOMO-LUMO gaps) and assess reactivity toward electrophiles/nucleophiles .
  • Molecular Docking : Screen against target proteins (e.g., enzymes with amide-binding pockets) using AutoDock Vina to prioritize derivatives for synthesis .
  • QSAR Models : Correlate substituent effects (e.g., phenoxy vs. alkyloxy groups) with bioactivity data from analogous compounds .

Validation : Cross-check predictions with experimental assays (e.g., enzyme inhibition studies) to refine computational models .

What are the challenges in scaling up synthesis while maintaining purity?

Q. Advanced Research Focus

  • Heat Management : Exothermic reactions (e.g., acyl chloride formation) require jacketed reactors with precise temperature control to prevent decomposition .
  • Purification at Scale : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) or continuous flow chromatography .
  • Byproduct Minimization : Use inline FTIR or PAT (Process Analytical Technology) to monitor reaction progression and adjust feed rates dynamically .

Data-Driven Approach : Compare batch records to identify critical process parameters (CPPs) affecting purity, such as mixing efficiency or solvent ratios.

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